molecular formula C12H14O3 B051388 Methyl 4-(4-oxobutyl)benzoate CAS No. 106200-41-3

Methyl 4-(4-oxobutyl)benzoate

Cat. No. B051388
CAS RN: 106200-41-3
M. Wt: 206.24 g/mol
InChI Key: PKKOQVAJFXOJOA-UHFFFAOYSA-N
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Description

“Methyl 4-(4-oxobutyl)benzoate” is a chemical compound with the molecular formula C12H14O3 . It is an ester of methyl benzoate and l-glutamic acid . It is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed as antifolates and nitric oxide donors for use as anticancer agents .


Synthesis Analysis

“Methyl 4-(4-oxobutyl)benzoate” can be synthesized by reacting meth . It is also an intermediate in the synthesis of pharmaceutically active compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-oxobutyl)benzoate” is characterized by a molecular weight of 206.24 g/mol . The InChI representation of the molecule is InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 .


Chemical Reactions Analysis

“Methyl 4-(4-oxobutyl)benzoate” is used as a reagent in various chemical reactions. For instance, it is used in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed .


Physical And Chemical Properties Analysis

“Methyl 4-(4-oxobutyl)benzoate” has a molecular weight of 206.24 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its topological polar surface area is 43.4 Ų . The compound has a complexity of 205 .

Scientific Research Applications

Decolorization of Organic Solvents

“Methyl 4-(4-oxobutyl)benzoate” is a reagent that can be used to decolorize certain organic solvents, such as l-glutamic acid . This property makes it useful in various laboratory and industrial applications where the color of the solvent can interfere with the process or the results.

Synthesis of Other Compounds

This compound is an ester of methyl benzoate and l-glutamic acid . As such, it can be used in the synthesis of other complex organic compounds. This makes it a valuable reagent in organic chemistry.

Pharmaceutical Testing

“Methyl 4-(4-oxobutyl)benzoate” can be used for pharmaceutical testing . Its properties can be studied to understand its interactions with other compounds and its potential uses in the development of new drugs.

Preparation of Pemetrexed

“Methyl 4-(4-oxobutyl)benzoate” is used as a reagent in the preparation of Pemetrexed , a chemotherapy medication used to treat certain types of cancer. This highlights its importance in the field of medicinal chemistry.

Synthesis of Furoxanoxyalkyl Esters of Pemetrexed

This compound can also be used in the synthesis of furoxanoxyalkyl esters of Pemetrexed . These esters are studied for their potential as antifolates and nitric oxide donors for use as anticancer agents.

Insecticide

While not directly related to “Methyl 4-(4-oxobutyl)benzoate”, it’s worth noting that its parent compound, Methyl benzoate, has been identified as a promising, environmentally safe insecticide . It’s possible that “Methyl 4-(4-oxobutyl)benzoate” could share some of these properties, opening up potential applications in pest control.

Safety And Hazards

While specific safety and hazard information for “Methyl 4-(4-oxobutyl)benzoate” is not available, general safety measures for handling similar chemical compounds include washing face, hands, and any exposed skin thoroughly after handling. It is also recommended not to eat, drink, or smoke when using this product. Protective gloves, clothing, and eye/face protection should be worn .

Future Directions

“Methyl 4-(4-oxobutyl)benzoate” is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed, which are used as anticancer agents . This suggests that future research could explore its potential applications in the development of new anticancer drugs.

properties

IUPAC Name

methyl 4-(4-oxobutyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKOQVAJFXOJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-oxobutyl)benzoate

Synthesis routes and methods I

Procedure details

To mixture of 4.19 g (1.5 eq) of pyridinium chlorochromate and 1.76 g (1.0 eq) of sodium acetate in 100 mL of dry methylene chloride are added, under nitrogen and with stirring, 2.70 g 1.0 eq) of methyl 4-(4-hydroxybutyl)benzoate in 50 mL of dry methylene chloride. The reaction mixture is stirred 12 hours, diluted with diethyl ether, and filtered. After concentration at reduced pressure, the residue is distilled under vacuum to yield 4-(4-carbomethoxyphenyl)-butanal as an oil, b.p. 131° C. at <1 torr; IR (film) νmax 2950, 2720, 1722, 1612, 1285, and 1110 cm-1 ; 1H NMR (CDCl3) delta 9.77 (m, 1H, --CHO), 7.98 (d, J=9 Hz, 2H, Ar), 7.24 (d, J=8.2 Hz, 2H, Ar), 3.90 (s, 3H, --CH3), 2.72 (t, 2H, benzyl), 2.47 (mm, 2H, --CH2CHO), 1.95 (m, 2H, --CH2).
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4.19 g
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1.76 g
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100 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 4.97 g (23 mmol) of pyridinium chlorochromate and 1.23 g (15 mmol) of sodium acetate in 100 mL of dry methylene chloride was added 3.2 g (15.3 mmol) of methyl 4-(4-hydroxybutyl)benzoate in 50 mL of methylene chloride at room temperature. The resulting mixture was stirred at room temperature for 3 hours, diluted with 150 mL of ethyl ether, filtered through a silica gel pad, and concentrated. The residue was purified by column chromatography (silica gel/hexane:ethyl acetate=4:1) to give 2.85 g (90%) of 4-(4-methoxycarbonylphenyl)butyraldehyde as a light yellow oil: 1H NMR (CDCl3) δ 2.15-2.40 (2H, m), 2.72 (2H, t, J=6.6 Hz), 2.96 (2H, t, J=7.2 Hz), 4.15 (3H, s), 7.50 (2H, d, J=8.1 Hz), 8.21 (2H, d, J=8.1 Hz), 10.01 (1H. s); MS m/z 206 (M+), 175, 162, 131,103, 91, 63.
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4.97 g
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reactant
Reaction Step One
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1.23 g
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reactant
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100 mL
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solvent
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3.2 g
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50 mL
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150 mL
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Synthesis routes and methods IV

Procedure details

condensing methyl p-bromobenzoate with 3-buten-1-ol; extracting the reaction mixture with an organic solvent to obtain an organic extract; decolorizing the organic extract with silica gel, and then removing the organic solvent to give 4-(4-carbomethoxyphenyl) butanal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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